5,3'-Dimethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,3’-Dimethoxyflavone is a flavonoid compound that belongs to the class of polymethoxyflavones. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. 5,3’-Dimethoxyflavone is characterized by the presence of two methoxy groups attached to the flavone backbone, specifically at the 5 and 3’ positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,3’-Dimethoxyflavone can be achieved through various synthetic routes. One common method involves the use of phloroacetophenone as a starting material. The synthesis typically involves the following steps :
Acylation: Phloroacetophenone is acylated to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the flavone backbone.
Industrial Production Methods
Industrial production of 5,3’-Dimethoxyflavone may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving advanced techniques such as preparative HPLC for purification .
Analyse Chemischer Reaktionen
Types of Reactions
5,3’-Dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce flavanones .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the reactivity and properties of polymethoxyflavones.
Medicine: Research indicates that 5,3’-Dimethoxyflavone possesses anti-inflammatory, anti-diabetic, and anti-obesity properties.
Industry: The compound’s antioxidant properties make it a valuable additive in food and cosmetic industries.
Wirkmechanismus
The mechanism of action of 5,3’-Dimethoxyflavone involves several molecular targets and pathways:
Calcium Signal-Mediated Regulation: The compound inhibits calcium signal-mediated cell-cycle regulation, which is crucial for various biological processes.
Protein Turnover and Mitochondrial Biogenesis: It regulates protein turnover and enhances mitochondrial biogenesis, contributing to its anti-sarcopenic effects.
Anti-Inflammatory Pathways: The compound exerts anti-inflammatory effects by modulating cytokine levels and inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
5,3’-Dimethoxyflavone can be compared with other similar flavonoid compounds:
5-Hydroxy-3,7-Dimethoxyflavone: This compound has similar inhibitory activity against calcium signal-mediated cell-cycle regulation.
5,7-Dimethoxyflavone: Known for its anti-inflammatory and anticancer properties.
Tricin (5,7,4’-Trihydroxy-3’,5’-Dimethoxyflavone): Tricin is another polymethoxyflavone with significant biological activities, including anti-inflammatory and anticancer effects.
Conclusion
5,3’-Dimethoxyflavone is a versatile flavonoid with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
6665-75-4 |
---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
5-methoxy-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-12-6-3-5-11(9-12)16-10-13(18)17-14(20-2)7-4-8-15(17)21-16/h3-10H,1-2H3 |
InChI-Schlüssel |
HHAYKNGPBZOQMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.